

# Jaconine: A Technical Guide to its Chemical Structure and Biological Implications

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## Compound of Interest

Compound Name: *Jaconine*

Cat. No.: *B1233471*

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## Abstract

**Jaconine** is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their significant biological activities, including hepatotoxicity. This technical guide provides a comprehensive overview of the chemical structure of **Jaconine**, alongside available physicochemical data. It further details experimental protocols for the isolation and analysis of this compound and explores its potential mechanism of action based on the current understanding of pyrrolizidine alkaloid toxicology. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, toxicology, and drug development.

## Chemical Structure and Properties

**Jaconine** is a macrocyclic diester pyrrolizidine alkaloid. Its core structure consists of a necine base, retronecine, esterified with a dicarboxylic acid, jaconecic acid.

Chemical Identifiers

Property	Value	Citation
Molecular Formula	<b>C<sub>18</sub>H<sub>26</sub>ClNO<sub>6</sub></b>	<a href="#">[1]</a>
Molecular Weight	387.86 g/mol	<a href="#">[2]</a>
CAS Registry Number	480-75-1	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxo-14-azatricyclo[9.5.1.0 <sup>14,17</sup> ]heptadec-11-ene-3,8-dione	<a href="#">[2]</a>
InChI	InChI=1S/C18H26ClNO6/c1-10-8-18(24,11(2)19)16(22)26-13-5-7-20-6-4-12(14(13)20)9-25-15(21)17(10,3)23/h4,10-11,13-14,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18+/m1/s1	<a href="#">[2]</a>
InChIKey	CKPJPJSVQMEGBC-YLFNNMARSA-N	<a href="#">[2]</a>

| Canonical SMILES | C[C@@H]1C--INVALID-LINK--(--INVALID-LINK--Cl)O [\[2\]](#) |

### Physicochemical Properties

Property	Value	Citation
Physical Form	Solid	<a href="#">[3]</a>
Storage Temperature	-20°C	<a href="#">[3]</a>

Note: Specific experimental data for melting point and solubility of **Jaconine** are not readily available in the reviewed literature. Much of the accessible data pertains to the related compound, Jacobine.

## Experimental Protocols

### Isolation of Jaconine from Senecio Species

The following protocol is a generalized procedure for the extraction and isolation of pyrrolizidine alkaloids, including **Jaconine**, from plant material, based on established methodologies.

#### Materials:

- Dried and powdered plant material (e.g., *Senecio jacobaea* or *Senecio cannabifolius*)
- Methanol
- Sulfuric acid (10%)
- Zinc dust
- Ammonia solution (25%)
- Chloroform
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)
- Thin-layer chromatography (TLC) plates
- Dragendorff's reagent

#### Procedure:

- Extraction:
  - Macerate the dried and powdered plant material with methanol for 24 hours at room temperature.

- Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract.
- Acid-Base Extraction:
  - Acidify the crude extract with 10% sulfuric acid to a pH of approximately 2.
  - Partition the acidified extract with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.
  - To the acidic aqueous layer, add zinc dust and stir for several hours to reduce any N-oxides to the free base alkaloids.
  - Filter the solution to remove the zinc dust.
  - Make the filtrate alkaline (pH ~9-10) with a 25% ammonia solution.
  - Extract the alkaline solution multiple times with chloroform.
  - Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.
- Chromatographic Purification:
  - Subject the crude alkaloid fraction to column chromatography on silica gel.
  - Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.
  - Monitor the fractions using TLC, spraying with Dragendorff's reagent to visualize the alkaloid spots.
  - Combine fractions containing **Jaconine** (identified by comparison with a standard, if available, or by subsequent spectroscopic analysis).
  - Further purify the **Jaconine**-containing fractions by repeated column chromatography or preparative TLC until a pure compound is obtained.

# Determination of Jaconine by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol is adapted from the methodology described by Crews et al. (1997) for the analysis of pyrrolizidine alkaloids in honey.

## Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system
- Mass Spectrometer (MS) with an appropriate interface (e.g., electrospray ionization - ESI)
- C18 reversed-phase HPLC column

## Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid
- Ammonium formate
- Ultrapure water
- **Jaconine** standard (if available)

## Procedure:

- Sample Preparation (e.g., Honey):
  - Accurately weigh the honey sample and dissolve it in a suitable solvent (e.g., 50% methanol in water).
  - Perform solid-phase extraction (SPE) on a C18 cartridge to clean up the sample and concentrate the alkaloids.

- Wash the cartridge with water and then elute the alkaloids with methanol.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-MS analysis.
- HPLC-MS Analysis:
  - Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid or ammonium formate to improve ionization.
  - Flow Rate: A typical flow rate for a standard analytical C18 column is 0.2-1.0 mL/min.
  - Injection Volume: 10-20  $\mu$ L.
  - MS Detection: Operate the mass spectrometer in positive ion mode. Monitor for the specific m/z of the protonated **Jaconine** molecule  $[M+H]^+$ .
  - Quantification: Create a calibration curve using a series of known concentrations of a **Jaconine** standard. Quantify the amount of **Jaconine** in the sample by comparing its peak area to the calibration curve.

## Biological Activity and Signaling Pathways

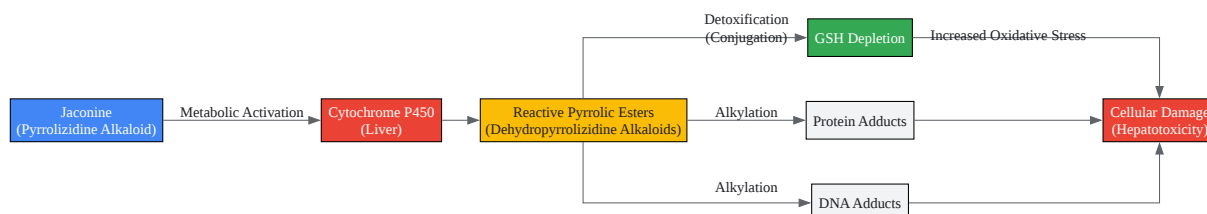
### General Toxicity of Pyrrolizidine Alkaloids

**Jaconine** belongs to the class of pyrrolizidine alkaloids (PAs), which are well-documented for their hepatotoxicity. The toxicity of PAs is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes. This process converts the parent alkaloid into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

### Postulated Mechanism of Action for Jaconine

While specific studies on the signaling pathways directly modulated by **Jaconine** are limited, the general mechanism of PA toxicity provides a framework for its likely mode of action. A key aspect of PA-induced hepatotoxicity is the disruption of cellular redox balance and the depletion of glutathione (GSH).

## Proposed Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity:

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Caption: Proposed metabolic activation and toxicity pathway of **Jaconine**.

Research suggests a common hepatotoxicity mechanism for toxic PAs involves the interference with glutathione metabolism. Specifically, the reactive pyrrolic metabolites of PAs may target and inhibit key enzymes in this pathway, such as Glutathione S-transferase A1 (GSTA1) and Glutathione Peroxidase 1 (GPX1).[4] This inhibition would lead to a buildup of reactive oxygen species (ROS) and cellular damage.

## Conclusion

**Jaconine**, a pyrrolizidine alkaloid, possesses a chemical structure that, upon metabolic activation, leads to significant hepatotoxicity. While specific experimental data for **Jaconine** remains somewhat limited and often conflated with its analogue, Jacobine, the established knowledge of pyrrolizidine alkaloid toxicology provides a strong basis for understanding its biological effects. Further research is warranted to fully elucidate the specific physicochemical properties of **Jaconine**, refine its isolation and analytical protocols, and definitively map its interactions with cellular signaling pathways. Such studies will be invaluable for a more complete risk assessment and for exploring any potential therapeutic applications of this class of compounds.

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